molecular formula C18H15N5O2 B2618259 6-benzyl-3-(3-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 892481-41-3

6-benzyl-3-(3-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2618259
CAS No.: 892481-41-3
M. Wt: 333.351
InChI Key: MXMIOHRJKZAKLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Benzyl-3-(3-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a high-purity chemical compound designed for research applications. This specialized triazolopyrimidine derivative is part of a class of nitrogen-containing heterocyclic compounds known for their significant pharmacological potential and interest in medicinal chemistry . Related 3-benzyl-3H-1,2,3-triazolo[4,5-d]pyrimidine compounds have demonstrated specific biological activity in preclinical research, including potential as therapeutic agents for treating neurological conditions such as epilepsy . The molecular structure features a planar triazolopyrimidine ring system, as observed in closely related analogues, which can facilitate specific interactions with biological targets . Researchers utilize this compound primarily in neuroscience and drug discovery research, particularly for investigating novel central nervous system targets and developing new therapeutic strategies. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet for proper handling, storage, and disposal information.

Properties

IUPAC Name

6-benzyl-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c1-25-15-9-5-8-14(10-15)23-17-16(20-21-23)18(24)22(12-19-17)11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMIOHRJKZAKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Research has indicated that 6-benzyl-3-(3-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Studies have reported its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. For example, it has been noted to have a minimum inhibitory concentration (MIC) comparable to established antibiotics .
  • Antitumor Properties : Preliminary studies suggest that this compound may possess antitumor activity. Research involving cell lines has indicated that it can induce apoptosis in cancer cells through various mechanisms such as modulation of signaling pathways and induction of oxidative stress .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In vitro assays have demonstrated its ability to reduce the production of pro-inflammatory cytokines in activated immune cells .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are being explored through various studies:

  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to target proteins involved in disease pathways. These studies suggest that it may interact effectively with key enzymes and receptors implicated in bacterial resistance and tumor progression .
  • In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound. These studies provide insights into its bioavailability and potential side effects when administered systemically .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial properties against Pseudomonas aeruginosa and Escherichia coli. Results indicated significant inhibition at low concentrations compared to control groups.
  • Case Study on Antitumor Activity :
    • In vitro experiments demonstrated that treatment with this compound led to a reduction in cell viability in several cancer cell lines. Further analysis revealed alterations in cell cycle progression and apoptosis markers.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 6-benzyl-3-(3-methoxyphenyl)-triazolo-pyrimidin-7-one can be contextualized against analogous derivatives, as outlined below:

Structural Modifications and Substituent Effects

Compound Name Substituents Molecular Formula Key Features Reference
6-Benzyl-3-(3-methoxyphenyl)-triazolo-pyrimidin-7-one 6-benzyl, 3-(3-methoxyphenyl) C₁₈H₁₅N₅O₂ Meta-methoxy group enhances solubility; benzyl group contributes to lipophilicity.
6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methoxybenzyl)-triazolo-pyrimidin-7-one Oxadiazole ring, 3,4-dimethoxyphenyl C₂₃H₂₁N₇O₅ Oxadiazole moiety increases hydrogen-bonding capacity; dimethoxy groups improve metabolic stability.
2-(4-Chlorophenyl)-6-hexyl-triazolo-pyrimidin-7-one 4-chlorophenyl, hexyl chain C₁₆H₁₈ClN₅O Chlorophenyl enhances halogen bonding; hexyl chain boosts membrane permeability.
6-Butyl-5-(4-methoxy-phen-oxy)-3-phenyl-triazolo-pyrimidin-7-one Butyl, 4-methoxyphenoxy C₂₀H₂₁N₅O₂ Phenoxy group introduces π-π stacking potential; butyl chain modulates pharmacokinetics.
3-(4-Bromobenzyl)-triazolo-pyrimidin-7-one 4-bromobenzyl C₁₃H₁₀BrN₅O Bromine substituent facilitates crystallographic studies (e.g., SHELX refinement).

Physicochemical and Pharmacological Properties

  • Lipophilicity (LogP): The benzyl and methoxyphenyl groups in the target compound confer moderate lipophilicity (predicted LogP ≈ 2.5), balancing membrane permeability and aqueous solubility . The oxadiazole-containing analogue (C₂₃H₂₁N₇O₅) shows reduced LogP (≈1.8) due to polar oxadiazole and dimethoxy groups, favoring solubility in polar solvents .
  • Biological Activity: Antiviral Activity: The triazolo-pyrimidinone scaffold is critical for inhibiting chikungunya virus (CHIKV), with meta-substituted aryl rings (e.g., 3-methoxyphenyl) enhancing potency by 10-fold compared to para-substituted analogues . Anticancer Potential: Glycoside derivatives of triazolo-pyrimidinones (e.g., compound 11 in ) demonstrate apoptotic activity against HCT-116 and MCF-7 cell lines, suggesting that sugar moieties improve target engagement .

Biological Activity

The compound 6-benzyl-3-(3-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazole class of compounds known for their diverse biological activities. This article provides an in-depth examination of its biological activity, including antitumor effects and other pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C19H18N4OC_{19}H_{18}N_{4}O, with a molecular weight of approximately 318.38 g/mol. Its structure features a triazolo-pyrimidine core, which is significant for its biological activities.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of triazole derivatives. For instance, derivatives similar to This compound have been screened against various cancer cell lines.

  • In Vitro Studies : A study conducted by the National Cancer Institute evaluated the cytotoxic effects of synthesized triazole derivatives on 60 different cancer cell lines. Results indicated that several derivatives exhibited significant growth inhibition against leukemia and breast cancer cells, with some showing over 50% inhibition at specific concentrations .
Cell Line Type% Growth Inhibition at IC50 (μM)
MDA-MB-468 (Breast)52%
CCRF-CEM (Leukemia)44.59%
A549 (Lung)38%

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Compounds with similar structures demonstrated notable free radical scavenging activity in DPPH assays.

  • DPPH Scavenging Assay : The IC50 values for antioxidant activity ranged from 16.97 to 21.40 μg/mL among various derivatives, indicating promising antioxidant properties .

The mechanism by which This compound exerts its biological effects may involve the inhibition of key enzymes in cancer cell proliferation and survival pathways. The presence of the triazole moiety is believed to enhance interactions with biological targets such as kinases and receptors involved in tumor growth.

Case Studies

  • Study on MDA-MB-468 Cells : A specific derivative was tested against MDA-MB-468 breast cancer cells and showed increased apoptosis rates compared to controls. This study utilized flow cytometry to assess cell viability and apoptosis markers .
  • Antioxidant Assessment : Another investigation focused on the antioxidant activity using both in vitro and in vivo models. The results indicated that compounds similar to This compound could significantly reduce oxidative stress markers in treated rats .

Q & A

Q. How do structural analogs with halogen substitutions (e.g., chloro or bromo) alter bioactivity?

  • Electron-withdrawing effects : Chlorine increases electrophilicity, enhancing covalent binding in some kinase targets .
  • Steric effects : Bulkier bromo groups may hinder binding in narrow active sites, reducing potency .
  • Case example : A brominated analog showed 3-fold higher IC50 against EGFR compared to the methoxy derivative due to steric clashes .

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